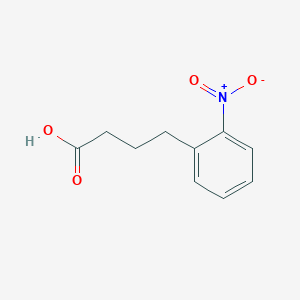

4-(2-Nitrophenyl)butanoic acid

Description

Contextualization of Nitrophenylbutanoic Acid Scaffolds in Advanced Synthesis

Nitrophenylbutanoic acid scaffolds are a class of organic compounds that have garnered considerable attention in advanced synthesis due to the versatile reactivity imparted by the nitrophenyl group. This functional group serves as a key reactive site, enabling a variety of chemical transformations and modifications. The presence of the nitro group, an electron-withdrawing moiety, influences the reactivity of the aromatic ring and the carboxylic acid, making these scaffolds valuable precursors in the synthesis of a wide array of more complex molecules. entrepreneur-cn.com

These scaffolds are instrumental in the construction of pharmaceuticals, dyes, and other fine chemicals. entrepreneur-cn.com Their utility lies in the ability to introduce nitrogen-containing functionalities and to serve as a handle for further synthetic manipulations, such as reduction of the nitro group to an amine, which opens up another avenue for chemical diversification.

Significance and Research Trajectories of 4-(2-Nitrophenyl)butanoic Acid

Within the family of nitrophenylbutanoic acids, the 4-(2-nitrophenyl) isomer is of particular interest to researchers. Its specific substitution pattern influences its chemical behavior and potential applications. Research into this compound is often directed towards its utilization as a key intermediate in multi-step synthetic pathways.

One of the notable applications of a related isomer, 2-(4-nitrophenyl)butyric acid, is its role as a crucial intermediate in the synthesis of Indobufen. chemicalbook.compatsnap.com Indobufen is a reversible platelet aggregation inhibitor. While this application is specific to the 2-(4-nitrophenyl) isomer, it highlights the pharmaceutical relevance of the nitrophenylbutanoic acid core structure and suggests potential, yet-to-be-explored, applications for the 4-(2-nitrophenyl) isomer.

The primary research trajectory for this compound currently revolves around its role as a building block in organic synthesis. It is often supplied to early discovery researchers as part of a collection of unique chemical entities for investigational use. sigmaaldrich.com The reactivity of the carboxylic acid and the nitro-substituted phenyl ring allows for its incorporation into larger, more complex molecular architectures.

Current Research Landscape and Knowledge Gaps for Substituted Butanoic Acids

The broader field of substituted butanoic acids is an active area of research, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The market for butyric acid derivatives is expanding, with increasing use in the polymer industry and potential applications in the pharmaceutical sector. researchandmarkets.com

A significant focus within this research landscape is the development of efficient and environmentally benign synthetic methodologies. Traditional methods for producing nitrophenyl compounds can involve harsh nitration reactions. patsnap.com Consequently, there is a growing need for novel preparation methods that are safer and produce less waste. patsnap.com

A key knowledge gap lies in the full exploration of the synthetic potential of specific isomers like this compound. While its role as a synthetic intermediate is acknowledged, a comprehensive understanding of its unique reactivity profile and the full spectrum of its potential applications remains an area ripe for further investigation. The development of stereoselective syntheses of chiral butanoic acid derivatives is another important frontier, as the biological activity of many compounds is dependent on their specific three-dimensional structure.

| Property | Data |

| Molecular Formula | C10H11NO4 |

| CAS Number | 67857-97-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGIMCRPRTWLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292034 | |

| Record name | 4-(2-nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67857-97-0 | |

| Record name | NSC79881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-NITROPHENYL)BUTYRIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Organic Transformations of 4 2 Nitrophenyl Butanoic Acid

Reactivity of the Nitro Group: Reduction and Functional Group Interconversions

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably through reduction.

Catalytic Hydrogenation and Amination Strategies

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method for this conversion due to its efficiency and cleaner reaction profiles compared to traditional reduction methods. bohrium.com

A common approach involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.net For instance, the hydrogenation of 2-(4-nitrophenyl)butanoic acid to 2-(4-aminophenyl)butanoic acid has been successfully achieved using a 5% Pd/C catalyst. bohrium.com This reaction is a key step in the synthesis of Indobufen, an anti-platelet aggregation agent. bohrium.comentrepreneur-cn.com The process can be carried out in various solvents, with ethyl acetate (B1210297) being a suitable choice. bohrium.com

The reaction can be performed in a "one-pot" manner where the esterification of the carboxylic acid and the reduction of the nitro group occur sequentially without the isolation of the intermediate. For example, 2-(4-nitrophenyl)butyric acid can be esterified with methanol (B129727) and concentrated sulfuric acid, followed by the addition of a Pd/C catalyst and hydrogen gas to yield the corresponding amino ester. researchgate.net

Alternative reducing agents to catalytic hydrogenation include sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired amino product.

Reductive Cyclization Reactions for Heterocyclic Formation

The presence of the nitro group ortho to the butanoic acid side chain in 4-(2-nitrophenyl)butanoic acid provides a unique opportunity for intramolecular reactions, specifically reductive cyclization, to form heterocyclic compounds. google.com While direct examples for this compound are not extensively detailed, analogous reactions with similar ortho-substituted nitrophenyl compounds demonstrate the feasibility of this strategy. organic-chemistry.orgnih.gov

For instance, the reduction of the nitro group can be followed by an intramolecular cyclization to form dihydro-1(2H)-quinolinone derivatives. google.com The reduction of the nitro group, often with reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2), generates an in-situ amino group which can then react with the carboxylic acid or its derivative on the side chain to form a new ring system. organic-chemistry.org

The specific conditions and the nature of the substituents on the aromatic ring and the side chain can influence the outcome of the cyclization reaction. organic-chemistry.orgnih.gov This approach is a powerful tool for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Reactivity of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid group is another key reactive site in this compound, allowing for the formation of a wide array of derivatives through esterification and amidation reactions.

Formation of Alkyl Esters and Hydrazone Derivatives

Esterification of the carboxylic acid group is a common transformation. This can be achieved by reacting the acid with an alcohol, such as methanol, in the presence of an acid catalyst like concentrated sulfuric acid. researchgate.net For example, methyl 4-(4-nitrophenyl)butanoate can be synthesized from 4-(4-nitrophenyl)butanoic acid. lookchem.com

While direct synthesis of hydrazone derivatives from this compound is not explicitly documented in the provided results, the general reactivity of carboxylic acids suggests this is a plausible transformation. Carboxylic acids can be converted to acid chlorides or activated esters, which then react with hydrazines to form hydrazides. These hydrazides can subsequently react with aldehydes or ketones to form hydrazones.

Carbamoyl and Amide Linkage Formation

The carboxylic acid can be converted into amides through reaction with amines in the presence of a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of an amide bond. vulcanchem.com For example, 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid can be formed by reacting 4-oxobutanoic acid with 2-nitroaniline (B44862) using a coupling agent. vulcanchem.com

This reactivity allows for the synthesis of a variety of amide derivatives, including those with potential biological activity. The formation of amide linkages is a cornerstone of medicinal chemistry and materials science.

Reactivity of the Aromatic Ring: Substitutions and Derivatizations

The aromatic ring of this compound is influenced by the strongly deactivating and meta-directing nitro group. msu.edu This electronic effect makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted benzene (B151609).

The nitro group significantly deactivates the aromatic ring towards electrophilic attack. msu.edu Any further electrophilic substitution would be directed to the meta position relative to the nitro group (positions 4 and 6). However, the presence of the butanoic acid side chain, which is also deactivating, further complicates the reactivity pattern.

Despite the deactivating nature of the nitro group, nucleophilic aromatic substitution is a possibility, particularly if there are other activating groups on the ring or under specific reaction conditions. The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

Furthermore, derivatization of the aromatic ring can be achieved through modification of the nitro group itself. For instance, the reduction of the nitro group to an amine opens up a plethora of derivatization possibilities, including diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Potentials

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic effects of its two substituents: the nitro group (-NO₂) and the butanoic acid side chain (-CH₂CH₂CH₂COOH). numberanalytics.comsolubilityofthings.com The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. numberanalytics.comlkouniv.ac.in This deactivation occurs because the nitro group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.in Consequently, EAS reactions on nitrobenzene (B124822) require harsher conditions compared to benzene itself. masterorganicchemistry.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it. numberanalytics.com

Conversely, the butanoic acid substituent, an alkyl chain, is generally considered a weak activating group. dalalinstitute.com Alkyl groups donate electron density to the aromatic ring via an inductive effect, thereby activating it towards EAS and directing incoming electrophiles to the ortho and para positions. dalalinstitute.com

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is in many ways the opposite of electrophilic aromatic substitution. allen.in For NAS to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. allen.inmasterorganicchemistry.com

The nitro group (-NO₂) is one of the most powerful activating groups for NAS. wikipedia.org Its strong electron-withdrawing nature, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. allen.inwikipedia.org This stabilization lowers the activation energy and facilitates the substitution. masterorganicchemistry.com

In the case of this compound, the nitro group at the C2 position strongly activates the ring for nucleophilic attack. byjus.comallen.in While the butanoic acid chain itself is not a typical leaving group, the nitro group can activate the ring towards displacement of other potential leaving groups, or in some cases, the nitro group itself can be displaced by a strong nucleophile. numberanalytics.com The presence of the nitro group at the ortho position relative to the butanoic acid chain makes the ring susceptible to reactions with potent nucleophiles. allen.inresearchgate.net The rate of these reactions is generally enhanced by the presence of additional electron-withdrawing groups. allen.in

Derivatization Strategies for Analytical and Synthetic Utility

Hydrazine-Mediated Derivatization for Carbonyl Compounds

The carboxylic acid functional group of this compound can be derivatized with hydrazine (B178648) (H₂NNH₂) or its derivatives to form the corresponding hydrazide, 4-(2-nitrophenyl)butanohydrazide. This transformation is a key step in creating reagents for the analysis of carbonyl compounds (aldehydes and ketones). semanticscholar.orgresearchgate.net Hydrazides are nucleophilic and react with the electrophilic carbonyl carbon of aldehydes and ketones to form stable hydrazone derivatives. semanticscholar.orgresearchgate.net

This derivatization strategy is widely employed in analytical chemistry. For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are classic agents used to detect and quantify carbonyl compounds by forming colored or fluorescent hydrazones that can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov Similarly, converting this compound to its hydrazide would yield a reagent, 4-(2-nitrophenyl)butanohydrazide, which can be used to "tag" carbonyl-containing molecules. semanticscholar.org

The reaction involves the condensation of the hydrazide with an aldehyde or ketone, typically under mildly acidic conditions, to form the corresponding N'-alkylidene or N'-arylidene-4-(2-nitrophenyl)butanohydrazide. tandfonline.comacs.org The resulting hydrazone can then be detected and quantified, often through chromatographic methods coupled with UV-Vis or mass spectrometry detectors. nih.gov

Table 1: Hydrazine-Based Derivatization for Carbonyl Detection

| Reagent Type | Analyte | Derivative | Analytical Method |

|---|---|---|---|

| Hydrazide | Aldehyde/Ketone | Hydrazone | HPLC-UV/MS semanticscholar.orgnih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl Compounds | 2,4-Dinitrophenylhydrazone | HPLC/UV researchgate.net |

| Dansyl Hydrazine | Carbonyl Compounds | Dansylhydrazone | Fluorescence Detection researchgate.net |

Fluorescent Tagging and Coupling Strategies

Fluorescent labeling is a critical technique for the detection and analysis of molecules in various biological and chemical assays. nih.gov The carboxylic acid group of this compound provides a convenient handle for the attachment of fluorescent tags. lumiprobe.com

A common strategy involves the activation of the carboxylic acid followed by reaction with an amine-containing fluorescent dye. thermofisher.com The carboxylic acid can be converted into a more reactive intermediate, such as an active ester (e.g., N-hydroxysuccinimide ester) or an acid chloride. thermofisher.com This activated intermediate then readily reacts with the primary amine of a fluorescent label like fluoresceinamine or rhodamine to form a stable amide bond, covalently linking the fluorophore to the this compound molecule. nih.govnih.gov

Alternatively, coupling reagents can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine-functionalized fluorophore. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov

Another approach involves derivatization with fluorescent hydrazines or diazomethanes. Reagents like 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form fluorescent esters, which can be detected with high sensitivity using HPLC with fluorescence detection. nih.govresearchgate.net

Table 2: Common Fluorescent Labeling Strategies for Carboxylic Acids

| Strategy | Reagent/Coupling Agent | Functional Group Targeted | Resulting Linkage |

|---|---|---|---|

| Active Ester Formation | N-Hydroxysuccinimide (NHS) | Amine on Fluorophore | Amide thermofisher.com |

| Carbodiimide Coupling | EDC | Amine on Fluorophore | Amide nih.gov |

| Diazomethane Derivatization | 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescent Ester nih.gov |

Mechanistic Investigations and Reaction Dynamics

Kinetic Studies of Chemical Transformations

Detailed kinetic studies specifically for 4-(2-Nitrophenyl)butanoic acid are not extensively documented in publicly available literature. However, kinetic analyses of closely related nitrophenyl alkanoic acids, particularly in hydrogenation reactions, provide valuable insights into the parameters that likely influence the transformations of the ortho-substituted isomer.

Reaction Rate Determinations and Parameter Influences

For analogous compounds like 2-(4-nitrophenyl)butanoic acid, kinetic studies on catalytic hydrogenation reveal that reaction rates are strongly dependent on several factors. bohrium.com The reaction is typically first-order with respect to the nitroaromatic compound and is significantly influenced by hydrogen pressure, catalyst concentration, and temperature. bohrium.comresearchgate.net

In packed-bed microreactors, the hydrogenation rate of nitrophenyl derivatives has been shown to be influenced by the hydrophobicity of the catalyst, with more hydrophobic catalysts sometimes leading to increased reaction rates. researchgate.net For the hydrogenation of 2-(4-nitrophenyl)butanoic acid, mass transfer effects were found to be negligible under certain flow conditions, allowing for the determination of intrinsic kinetics. bohrium.com It is plausible that similar parameters would govern the rate of transformations for this compound.

Solvent Effects on Reaction Kinetics

Solvent polarity and composition play a critical role in the kinetics of chemical reactions involving nitrophenyl derivatives. In the catalytic hydrogenation of related nitroarenes, the reaction rate has been observed to increase with solvent polarity. researchgate.net For instance, studies on the hydrogenation of p-nitrophenol showed increased catalytic activity in more polar solvents. researchgate.net The use of mixed solvent systems, such as water-methanol, can also enhance catalytic performance. researchgate.net

For reactions involving ionic intermediates or transition states, the dielectric constant of the medium is a key parameter. In the oxidation of related keto-acids, the reaction rate increases with a decrease in the dielectric constant of the acetic acid-water medium, suggesting an ion-dipole or dipole-dipole interaction in the rate-determining step. derpharmachemica.com It is reasonable to infer that the choice of solvent would have a similar, significant impact on the reaction kinetics of this compound, influencing the stability of intermediates and transition states.

Elucidation of Reaction Mechanisms

The primary reaction of interest for this compound is its transformation into cyclic products. This typically involves an initial reduction of the nitro group followed by an intramolecular cyclization.

Catalytic Pathways in Reduction and Oxidation Processes

Reduction: The most common transformation is the catalytic hydrogenation of the nitro group to an amino group, which is the precursor for cyclization. This reduction is typically carried out using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. bohrium.comresearchgate.net

Kinetic modeling of the hydrogenation of the related 2-(4-nitrophenyl)butanoic acid suggests a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. bohrium.com This model indicates that the reaction proceeds via the competitive adsorption of the nitro compound and dissociated hydrogen on the catalyst surface. bohrium.commdpi.com The reduction can proceed through two main pathways: a direct reduction to the amine or a pathway involving a hydroxylamine (B1172632) intermediate (e.g., 2-[4-(hydroxyamino)phenyl]butanoic acid). bohrium.commdpi.com

A plausible reaction network for the reduction of this compound is shown below, by analogy:

Table 1: Plausible Catalytic Hydrogenation Pathways for this compound

| Step | Reactant | Intermediate | Product |

|---|---|---|---|

| Pathway 1 | This compound | 4-(2-Nitrosophenyl)butanoic acid | 4-(2-Aminophenyl)butanoic acid |

| Pathway 2 | this compound | 4-(2-Hydroxylaminophenyl)butanoic acid | 4-(2-Aminophenyl)butanoic acid |

Oxidation: While reduction is more common, oxidation of the butanoic acid chain is also possible. The oxidation of similar 4-oxo-4-phenyl butanoic acids has been studied, indicating that the likely product would be benzoic acid, resulting from cleavage of the butyric acid side chain. derpharmachemica.com The mechanism involves the enol form of the keto group and is catalyzed by acid. derpharmachemica.comresearchgate.net

Mechanistic Probes and Intermediates Identification

The key intermediate in the synthesis of cyclic compounds from this compound is 4-(2-Aminophenyl)butanoic acid, formed via reduction. This amino acid readily undergoes intramolecular cyclization (lactamization) to form 3,4-dihydro-1H-1-benzazepin-5(2H)-one.

In a related reaction, the reductive cyclodehydration of 2-(2'-nitrophenylamino)butanedioic acid derivatives was suggested to proceed through a reactive pyrrolidine-2,5-dione-like intermediate. researchgate.net This suggests that the intramolecular cyclization of the amino acid derived from this compound is a facile process, driven by the proximity of the reacting amino and carboxylic acid groups.

The formation of lactones is also a possible reaction pathway under certain conditions. For instance, the copper-catalyzed reaction of the isomeric 4-(4-nitrophenyl)butanoic acid resulted in the formation of 4-(4-nitrophenyl)-γ-butyrolactone, indicating a pathway initiated by activation at the benzylic C-H bond rather than decarboxylation. semanticscholar.org This highlights that different catalytic systems can lead to distinct reaction pathways and products.

Thermodynamic and Activation Energy Analyses

For the catalytic hydrogenation of 2-(4-nitrophenyl)butanoic acid, kinetic models have been used to determine the activation energies for the different steps in the reaction mechanism. bohrium.com It was found that the activation energy for the reduction of the hydroxylamine intermediate to the final amine product was the largest step, indicating it could be rate-limiting under certain conditions. bohrium.com Adsorption heats for the reactants and intermediates on the catalyst surface were also determined, which are crucial for understanding catalyst activity and selectivity. bohrium.com

For oxidation reactions of related 4-oxoacids, thermodynamic activation parameters have been calculated from the temperature dependence of the reaction rates. derpharmachemica.com These analyses typically show a negative entropy of activation, consistent with the formation of a more ordered, cyclic activated complex in the transition state. derpharmachemica.com

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(2-Nitrophenyl)butanoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons.

The aromatic region would display complex multiplets due to the protons on the ortho-substituted benzene (B151609) ring. The electron-withdrawing nitro group significantly influences the chemical shifts of these protons. The proton ortho to the nitro group is expected to be the most deshielded.

The aliphatic protons of the butanoic acid chain would appear as distinct multiplets. The methylene (B1212753) group adjacent to the carboxylic acid (α-protons) would be deshielded compared to the other methylene groups. The methylene group adjacent to the nitrophenyl ring (γ-protons) would also experience deshielding. The central methylene group (β-protons) would likely appear as a multiplet resulting from coupling to the adjacent methylene groups. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.30 - 8.10 | Multiplet |

| -CH₂- (γ to COOH) | ~ 2.90 | Triplet |

| -CH₂- (α to COOH) | ~ 2.40 | Triplet |

| -CH₂- (β to COOH) | ~ 2.00 | Multiplet |

Note: These are predicted values and the actual spectrum may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would show four signals in the aromatic region, corresponding to the six carbons of the phenyl ring (two of which are equivalent by symmetry). The carbon atom attached to the nitro group is expected to be significantly deshielded. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position. The three methylene carbons of the aliphatic chain would have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | 175 - 185 |

| Aromatic (C-NO₂) | ~ 149 |

| Aromatic (C-H) | 124 - 134 |

| Aromatic (C-CH₂) | ~ 140 |

| Methylene (-CH₂- γ to COOH) | ~ 34 |

| Methylene (-CH₂- α to COOH) | ~ 33 |

Note: These are predicted values and the actual spectrum may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the adjacent methylene groups in the aliphatic chain, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their specific positions on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For instance, correlations would be expected between the γ-protons of the aliphatic chain and the carbons of the phenyl ring, confirming the attachment point of the butyl chain. Correlations between the α- and β-protons and the carbonyl carbon would further solidify the structure of the butanoic acid moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound would be characterized by the absorption bands of its key functional groups. A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹.

The nitro group would show two strong characteristic absorptions corresponding to its asymmetric and symmetric stretching vibrations. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while those of the aliphatic chain would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic acid) | 1680 - 1720 | Strong |

| N-O (Asymmetric stretch) | 1500 - 1550 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: These are predicted values and the actual spectrum may vary based on the physical state of the sample (e.g., solid, liquid) and experimental conditions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is typically strong in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the nitro group and the aromatic ring are usually strong in the Raman spectrum. The C-H stretching vibrations would also be visible. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3050 - 3100 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=O (Carboxylic acid) | 1650 - 1680 | Weak to Medium |

| N-O (Asymmetric stretch) | 1500 - 1550 | Medium |

| C=C (Aromatic ring) | ~ 1600 | Strong |

Note: These are predicted values and the actual spectrum may vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique reveals characteristic absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals. The spectrum is influenced by the presence of the nitro group and the phenyl ring.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. The molecular weight of this compound is 209.20 g/mol . nih.gov

Upon ionization in a mass spectrometer, the molecule will form a molecular ion peak ([M]+). Subsequent fragmentation of this ion provides valuable structural information. For instance, in the mass spectrum of the isomeric 4-(4-nitrophenyl)butyric acid, a top peak at m/z 150 and a second highest peak at m/z 192 are observed. nih.gov A characteristic fragmentation pattern for carboxylic acids involves the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). A common feature in the mass spectra of carboxylic acids is a peak at m/z 60, which can be attributed to the McLafferty rearrangement. docbrown.info

For this compound, expected fragmentation pathways would include the loss of the butanoic acid side chain and cleavages at various points along the aliphatic chain, as well as fragmentation patterns characteristic of the nitrophenyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) Principles

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that involves directing a beam of X-rays onto a single, well-ordered crystal. As the X-rays interact with the electrons of the atoms in the crystal, they are diffracted in specific directions. The resulting diffraction pattern of spots is collected and analyzed.

The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal's unit cell, the fundamental repeating unit of the crystal lattice. By applying mathematical Fourier transform methods to the diffraction data, a three-dimensional electron density map of the unit cell is generated. From this map, the precise positions of the individual atoms can be determined, yielding detailed information about bond lengths, bond angles, and torsion angles. This allows for the complete and unambiguous determination of the molecular structure in the solid state.

While specific SCXRD data for this compound was not found in the search results, studies on similar molecules provide insight into the expected structural features. For example, the crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid was determined to be triclinic with the space group P1. researchgate.net It is common for related compounds to exhibit extensive hydrogen bonding networks involving the carboxylic acid and amide groups, leading to the formation of supramolecular structures like tapes or sheets. mdpi.comresearchgate.netmdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The powdered sample is irradiated with X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

The resulting diffractogram is a plot of intensity versus 2θ, which is characteristic of the crystalline phases present in the sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. PXRD is valuable for:

Identifying the crystalline phase of a material.

Determining the purity of a crystalline sample.

Analyzing polymorphism, the ability of a compound to exist in multiple crystal forms. researchgate.net

Studies on related compounds have utilized PXRD to determine crystal structures from powder data and to investigate phase transformations. researchgate.netacs.org For this compound, PXRD would be instrumental in confirming the crystalline nature of a synthesized batch and identifying its specific crystalline form.

Advanced Applications in Organic Synthesis and Chemical Sciences

Building Block Utility in Complex Molecule Synthesis

The strategic placement of the nitro group at the ortho position to the butanoic acid side chain is key to the compound's utility. This arrangement facilitates intramolecular cyclization reactions, which are fundamental to the construction of various cyclic and heterocyclic systems. The presence of both the carboxylic acid and the reducible nitro group within the same molecule allows for sequential or tandem reactions to build molecular complexity efficiently.

Isoindolinones: The synthesis of isoindolinone-containing molecules is a significant application of nitrophenyl-substituted butanoic acids. For instance, the related compound, 2-(4-nitrophenyl)butyric acid, is a key starting material in the multi-step synthesis of Indobufen, a pharmaceutical agent with anti-platelet aggregation properties. entrepreneur-cn.comresearchgate.netchemicalbook.comthieme-connect.com The synthesis typically involves the reduction of the nitro group to an amine, which can then undergo cyclization with a suitable partner. researchgate.netthieme-connect.com A common strategy involves the initial esterification of the carboxylic acid, followed by the reduction of the nitro group to form an amino ester. thieme-connect.com This intermediate can then react with compounds like 2-formylbenzoic acid in a reductive amination/condensation cascade to form the isoindolinone core. thieme-connect.com

Carbazoles: While direct synthesis of carbazoles from 4-(2-nitrophenyl)butanoic acid is less commonly documented, the underlying principle of reductive cyclization is a well-established method for carbazole (B46965) formation. researchgate.net The general approach involves the intramolecular cyclization of a 2-nitrobiphenyl (B167123) derivative. In a related example, heating 1H-indole-2-butanoic acid can lead to the formation of 1,2,3,9-tetrahydro-4H-carbazol-4-one. researchgate.net Another method involves the Fe/AcOH-mediated intramolecular reductive N-heteroannulation of 3-hydroxy-2-(2-nitrophenyl)enones to produce carbazol-4-ones. researchgate.net These examples highlight the potential for derivatives of this compound to serve as precursors for carbazole ring systems, likely through a tandem reduction-cyclization-aromatization sequence. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds

| Target Scaffold | Precursor Type | Key Reaction | Ref. |

|---|---|---|---|

| Isoindolinone | 2-(4-nitrophenyl)butyric acid | Reductive amination/condensation | researchgate.netthieme-connect.com |

| Carbazole | 1H-indole-2-butanoic acid | Acid-catalyzed cyclization | researchgate.net |

| Carbazol-4-one | 3-hydroxy-2-(2-nitrophenyl)enone | Reductive N-heteroannulation | researchgate.net |

The reactivity of this compound and its derivatives makes them suitable for constructing a variety of polycyclic and heterocyclic systems. acs.orgnih.gov The nitro group can be transformed into various other functionalities, and the butanoic acid chain provides a handle for annulation reactions. Electrophilic cyclization is a powerful tool for the synthesis of such frameworks. nih.gov For example, the reaction of 2-(1-alkynyl)biphenyls with electrophiles like iodine monochloride (ICl) or N-bromosuccinimide (NBS) can lead to the formation of substituted polycyclic aromatic compounds under mild conditions. nih.gov This type of methodology can be extended to systems containing heterocyclic rings. nih.gov The strategic placement of functional groups in derivatives of this compound can direct these cyclizations to form complex, multi-ring structures.

Precursors for Specialized Reagents and Ligands

The functional groups of this compound allow for its conversion into specialized reagents and ligands for various chemical applications. The carboxylic acid can be converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, which can then be further functionalized. evitachem.com This dual reactivity allows for the creation of bifunctional molecules that can act as linkers or chelating agents. For instance, the amino derivative, 2-amino-4-(2-nitrophenyl)butyric acid, is used as a building block for synthesizing various pharmaceutical compounds due to its available functional groups for further modification. evitachem.com

Integration into Modular Synthesis Approaches

Modular synthesis relies on the assembly of complex molecules from pre-functionalized building blocks or "modules." researchgate.net this compound can serve as such a module, where the butanoic acid portion can be coupled with other molecules, for example, through peptide synthesis methods. researchgate.net Following coupling, the nitro group can be chemically transformed in a subsequent step. This approach allows for the systematic variation of different parts of the final molecule. For example, a "synthesis tag" strategy has been developed for the chemical synthesis of aggregating peptides, where a cleavable linker is used to attach a solubilizing tag. acs.org One such linker is 4-{4-[1-aminoethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, which shares structural motifs with the title compound and highlights the utility of such structures in modular approaches. acs.org

Theoretical and Computational Chemistry Studies

Global and Chemical Reactivity Descriptors

A thorough exploration of scientific databases did not yield any specific studies that would allow for the creation of data tables or a detailed discussion of the theoretical and computational aspects of 4-(2-Nitrophenyl)butanoic acid as requested.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of nitrophenyl alkanoic acids often involves multi-step procedures. For instance, a known method for preparing γ-(nitrophenyl)butyronitriles, which can be hydrolyzed to the corresponding butanoic acids, involves the condensation of a nitrophenylalkane with an acrylonitrile (B1666552) derivative in the presence of a base and a polar aprotic solvent. google.com A typical example is the reaction of p-nitrotoluene with acrylonitrile to form 4-(p-nitrophenyl)butyronitrile. google.com

Future research should focus on developing more direct and sustainable synthetic strategies for 4-(2-Nitrophenyl)butanoic acid. This could involve:

Greener Solvents and Catalysts: Investigating the use of environmentally benign solvents and heterogeneous catalysts to replace traditional polar aprotic solvents and strong bases. mdpi.com Microreactor technology, which offers enhanced control over reaction parameters and improved safety, presents a promising platform for developing such green syntheses. mdpi.comresearchgate.net

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps, thereby reducing waste, reaction time, and cost.

Biocatalysis: Exploring enzymatic routes for the synthesis, which could offer high selectivity and milder reaction conditions.

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is largely dictated by the carboxylic acid and the nitro group. While reactions like the reduction of the nitro group to an amine are known for related compounds, a vast landscape of chemical transformations remains unexplored. bohrium.com Future research could delve into:

Novel Cyclization Reactions: The ortho-position of the nitro group relative to the butanoic acid side chain offers unique opportunities for intramolecular cyclization reactions to form novel heterocyclic scaffolds. These structures could be of interest in medicinal chemistry and materials science.

Functionalization of the Aromatic Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions to introduce additional functional groups onto the phenyl ring, leading to a diverse library of derivatives with potentially new properties.

Polymerization: Utilizing the carboxylic acid functionality for the synthesis of novel polyesters or polyamides incorporating the 2-nitrophenyl moiety, which could impart specific properties to the resulting polymers.

Integration with Machine Learning for Reaction Prediction

The application of machine learning (ML) in predicting the outcomes of chemical reactions is a rapidly growing field. acs.orgnih.govresearchgate.net ML models can be trained on large datasets of known reactions to predict the products of new, untested reactant combinations. acs.orgnih.gov This approach can significantly accelerate the discovery of new reactions and optimize reaction conditions.

For this compound, future research could involve:

Building a Dedicated Reaction Database: Compiling a comprehensive database of reactions involving this compound and its derivatives.

Developing Predictive Models: Using this database to train ML models that can predict the outcomes of various transformations, such as functional group interconversions, cross-coupling reactions, and cyclizations. chemrxiv.org These models could help chemists prioritize experiments and identify promising reaction pathways. acs.orgresearchgate.net

Interpretable ML Models: Developing human-interpretable ML models that not only predict the outcome but also provide insights into the underlying chemical reactivity, aiding in the rational design of new reactions. chemrxiv.org

Advancements in In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides crucial information for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. mt.com Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.comacs.orgresearchgate.net

Future research on this compound should leverage these techniques to:

Elucidate Reaction Mechanisms: Monitor the formation and consumption of key species during reactions to gain a detailed understanding of the reaction pathways. For example, in situ Raman spectroscopy has been used to investigate the mechanism of main and side reactions in the synthesis of related compounds. acs.org

Optimize Reaction Conditions: Use real-time data to rapidly identify optimal reaction parameters such as temperature, pressure, and catalyst loading, leading to improved yields and selectivity. acs.org

Enable Continuous Flow Chemistry: Integrate in situ monitoring with continuous flow reactors for precise process control and the development of robust and scalable manufacturing processes. researchgate.net

Exploration of Catalyst Design and Performance Enhancement

Catalysis plays a pivotal role in many chemical transformations. The development of highly efficient and selective catalysts is crucial for the sustainable synthesis and functionalization of this compound. Future research in this area could focus on:

Heterogeneous Catalysts: Designing robust and recyclable heterogeneous catalysts for key transformations like hydrogenation of the nitro group. bohrium.comresearchgate.net For instance, palladium on carbon (Pd/C) is a common catalyst for nitro group reduction. bohrium.com Studies on related compounds have explored the use of micropacked-bed reactors with Pd/C for continuous hydrogenation. bohrium.comresearchgate.net

Nanocatalysts: Investigating the use of metal nanoparticles with controlled size and shape to enhance catalytic activity and selectivity.

Computational Catalyst Design: Employing computational methods, such as density functional theory (DFT), to design novel catalysts with improved performance for specific reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-nitrophenyl)butanoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via coupling reactions involving nitrophenyl precursors and butanoic acid derivatives. For example, methods analogous to those described in patent literature (e.g., WO 2016/111347) involve stepwise functionalization of the aromatic ring followed by carboxylation. Optimization includes adjusting reaction temperature (e.g., 80–100°C), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity to enhance intermediate stability . Yield improvements (>70%) are achievable by controlling nitro-group reduction side reactions using mild reducing agents.

Q. How can researchers determine the solubility and thermal stability of this compound for experimental design?

- Answer : Solubility is assessed in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) via UV-Vis spectroscopy or gravimetric analysis. Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which reveal decomposition temperatures (e.g., ~170–180°C) and polymorphic transitions. Conflicting solubility data can arise from impurities; thus, HPLC purity checks (>95%) are recommended before analysis .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in reported spectral data for this compound derivatives?

- Answer : Conflicting NMR or IR data often stem from tautomerism or residual solvents. Advanced techniques like 2D NMR (HSQC, HMBC) clarify proton-carbon correlations, while high-resolution mass spectrometry (HRMS) confirms molecular ions. For trace impurities (e.g., hydrazides in derivatives), LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) improves detection limits .

Q. What strategies are effective for enhancing the biological activity of this compound through structural modification?

- Answer : Structure-activity relationship (SAR) studies suggest introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring’s para position to boost electrophilicity. Modifying the butanoic acid chain (e.g., esterification, amidation) improves membrane permeability. For neuroprotective or anti-inflammatory applications, in vitro assays (e.g., neuronal cell viability under oxidative stress) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) guide optimization .

Q. How can researchers address solubility challenges in formulation studies of this compound?

- Answer : Co-crystal formation with pharmaceutically acceptable co-formers (e.g., nicotinamide) enhances aqueous solubility. Techniques like hot-melt extrusion or spray drying produce amorphous solid dispersions. For in vivo studies, pro-drug approaches (e.g., ethyl ester derivatives) mitigate rapid clearance. Stability under physiological pH is monitored via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. What advanced methodologies validate the environmental fate of this compound in herbicide research?

- Answer : Isotope-labeled analogs (e.g., ¹⁴C-tagged compounds) track degradation pathways in soil and water. High-resolution mass spectrometry identifies metabolites (e.g., nitro-reduction products). Field trials with controlled additives (e.g., nonionic surfactants) assess herbicidal efficacy, while computational models (e.g., QSAR) predict ecotoxicity .

Methodological Notes

- Synthesis : Prioritize regioselective nitration to avoid ortho/meta isomers.

- Analytical Validation : Cross-reference melting points (90–93°C) and FT-IR peaks (e.g., C=O stretch at 1700 cm⁻¹) with literature .

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate assays with triplicate replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.